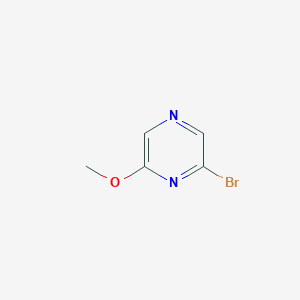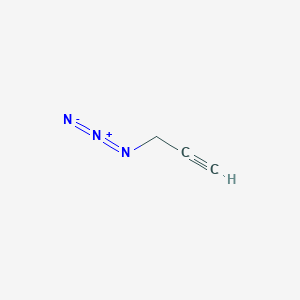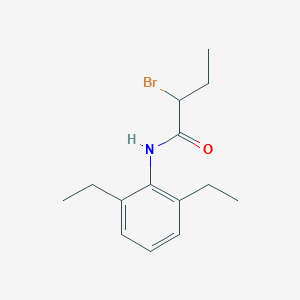
2-bromo-N-(2,6-diethylphenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide, a compound related to the one of interest, involves a multi-step process that includes the use of NMR and FT-IR spectroscopies, high-resolution mass spectrometry, and single crystal X-ray diffraction for analysis. The compound was successfully synthesized and characterized, indicating the potential for similar synthetic approaches to be applied to 2-bromo-N-(2,6-diethylphenyl)butanamide. The synthesized compound also demonstrated efficiency as a fluorescent ATRP initiator in the polymerization of acrylates, suggesting that the 2-bromo-N-(2,6-diethylphenyl)butanamide could potentially serve a similar role in related chemical reactions .
Molecular Structure Analysis
The molecular structure of the synthesized compound is detailed, with the crystal structure belonging to the monoclinic system and the P21/c space group. The precise measurements of the unit cell dimensions are provided, which are crucial for understanding the molecular interactions and packing within the crystal. These structural details are essential for predicting the behavior of similar compounds, such as 2-bromo-N-(2,6-diethylphenyl)butanamide, in various environments and could inform the design of new materials or chemical processes .
Chemical Reactions Analysis
In a related study, alkyl 2-methyl-4-(diethoxyphosphorylmethyl)-5-tert-butylfuran-3-carboxylates were selectively brominated, and the resulting bromomethyl derivatives were shown to react with various nucleophilic agents. Secondary amines formed tertiary amines, sodium butylthiolate in methanol formed the corresponding sulfide, and potassium thiocyanate in DMF at 80°C yielded a mixture of thiocyanate and isothiocyanate. These reactions demonstrate the reactivity of brominated compounds with nucleophiles, which could be relevant to the chemical behavior of 2-bromo-N-(2,6-diethylphenyl)butanamide under similar conditions .
Physical and Chemical Properties Analysis
While the provided papers do not directly discuss the physical and chemical properties of 2-bromo-N-(2,6-diethylphenyl)butanamide, the studies do offer insights into related compounds. The physical properties such as crystal system, space group, and unit cell dimensions are crucial for understanding the solid-state characteristics of these compounds. The chemical reactivity with nucleophiles and the ability to initiate polymerization reactions suggest that 2-bromo-N-(2,6-diethylphenyl)butanamide may share similar properties. These properties are important for applications in material science and synthetic chemistry .
Scientific Research Applications
Chemical Behavior and Kinetics
- A study examined the chemical behavior of substituted butanamides, including 2-bromo-N-(2,6-diethylphenyl)butanamide, in aqueous sodium hydroxide solutions. It was found that these compounds undergo ring closure to form substituted 1-phenylpyrrolidin-2-ones, followed by hydrolysis to form substituted 4-amino-N-phenylbutanoates. The study provided insights into the kinetic parameters and reaction pathways of these transformations (Sedlák et al., 2002).
Synthesis and Applications in Lipoxygenase Inhibition
- Research on the synthesis of new heterocyclic compounds, including N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives, revealed their potential as lipoxygenase inhibitors. These findings highlight the relevance of butanamide derivatives in biological activities and potential therapeutic applications (Aziz‐ur‐Rehman et al., 2016).
Fluorescent ATRP Initiators
- A study focused on the synthesis of 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide, a coumarin-based compound. It was demonstrated to be an efficient fluorescent atom transfer radical polymerization (ATRP) initiator, which could be used in the polymerization of acrylates, indicating its potential in polymer chemistry and materials science (Kulai & Mallet-Ladeira, 2016).
Antidiabetic Potential
- In a study on N-substituted acetamides, including 2-bromo-N-phenyl/arylacetamides, their antidiabetic potential was investigated. The synthesized molecules exhibited inhibition of the α-glucosidase enzyme, suggesting their potential as lead molecules for antidiabetic agents (Nazir et al., 2018).
properties
IUPAC Name |
2-bromo-N-(2,6-diethylphenyl)butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO/c1-4-10-8-7-9-11(5-2)13(10)16-14(17)12(15)6-3/h7-9,12H,4-6H2,1-3H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAESMPMXHGHIQV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C(CC)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701281440 |
Source


|
| Record name | 2-Bromo-N-(2,6-diethylphenyl)butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701281440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(2,6-diethylphenyl)butanamide | |
CAS RN |
71394-99-5 |
Source


|
| Record name | 2-Bromo-N-(2,6-diethylphenyl)butanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71394-99-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-N-(2,6-diethylphenyl)butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701281440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

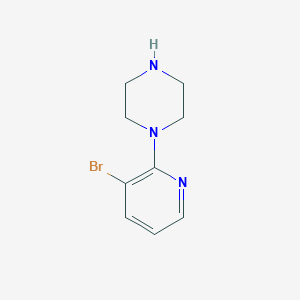
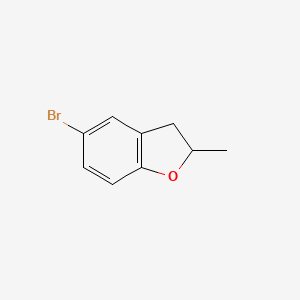


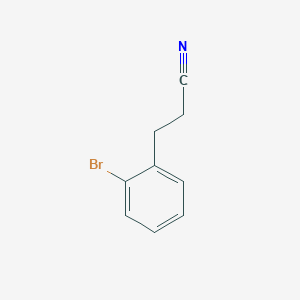
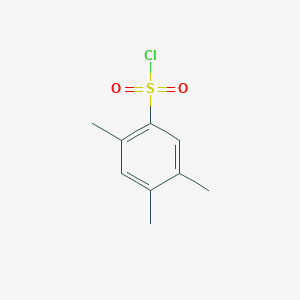
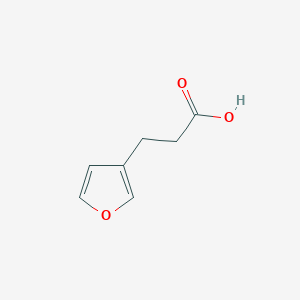
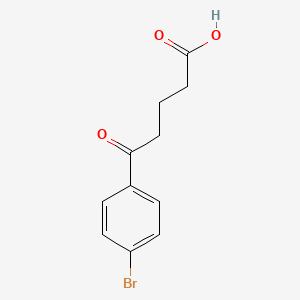
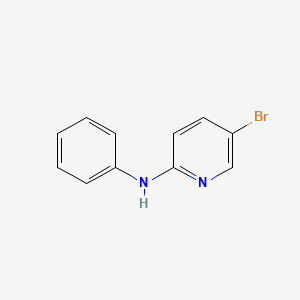
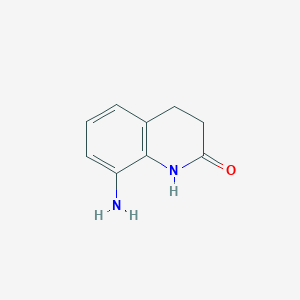
![5-Bromo-1H-imidazo[4,5-B]pyrazine](/img/structure/B1281953.png)
